N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide
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Overview
Description
N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide is a chemical compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds that contain a fused ring system with nitrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of 5,7-dichloro-1,8-naphthyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(7-chloro-5-methyl-1,8-naphthyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a dichloro substitution.
1,5-naphthyridines: Another class of naphthyridines with different substitution patterns and biological activities.
Uniqueness
N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 5 and 7 can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7Cl2N3O |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-5(16)13-9-3-2-6-7(11)4-8(12)14-10(6)15-9/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
JARDFHBWMMNMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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